4,5,6-trifluoro-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6-trifluoro-2,3-dihydro-1H-indole is a fluorinated indole derivative. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic fluorination of indole derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . Another approach involves the nucleophilic substitution of halogenated indoles with fluoride sources .
Industrial Production Methods
Industrial production of fluorinated indoles, including 4,5,6-trifluoro-2,3-dihydro-1H-indole, often employs scalable methods such as continuous flow chemistry. This technique allows for the efficient and controlled introduction of fluorine atoms into the indole structure, ensuring high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4,5,6-trifluoro-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-indole derivatives.
Reduction: Reduction reactions can convert the compound into dihydroindole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions
Major Products Formed
The major products formed from these reactions include various substituted indoles, oxo-indoles, and dihydroindoles, depending on the reaction conditions and reagents used .
Scientific Research Applications
4,5,6-trifluoro-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 4,5,6-trifluoro-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins, enzymes, or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cancer cell proliferation or antiviral activity .
Comparison with Similar Compounds
Similar Compounds
- 4,6,7-trifluoro-1H-indole-2-carboxylic acid
- 5,6,7-trifluoro-1H-indole
- 4,5,6-trifluoro-1H-indole
Uniqueness
4,5,6-trifluoro-2,3-dihydro-1H-indole is unique due to its specific fluorination pattern and the presence of the dihydroindole structure. This combination can result in distinct physical, chemical, and biological properties compared to other fluorinated indoles .
Properties
Molecular Formula |
C8H6F3N |
---|---|
Molecular Weight |
173.13 g/mol |
IUPAC Name |
4,5,6-trifluoro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H6F3N/c9-5-3-6-4(1-2-12-6)7(10)8(5)11/h3,12H,1-2H2 |
InChI Key |
QCFQYDWHYGRCSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC(=C(C(=C21)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.